molecular formula C6H6BN3O2S B13997578 2-(Imidazol-1-yl)thiazole-4-boronic acid

2-(Imidazol-1-yl)thiazole-4-boronic acid

Cat. No.: B13997578
M. Wt: 195.01 g/mol
InChI Key: OTGYJZCFLFVYBS-UHFFFAOYSA-N
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Description

2-(Imidazol-1-yl)thiazole-4-boronic acid is a compound that combines the structural features of imidazole, thiazole, and boronic acid Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiazole is a five-membered ring containing both sulfur and nitrogen atoms Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazol-1-yl)thiazole-4-boronic acid typically involves the formation of the imidazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the imidazole and thiazole rings, followed by borylation to introduce the boronic acid moiety. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazol-1-yl)thiazole-4-boronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives.

Scientific Research Applications

2-(Imidazol-1-yl)thiazole-4-boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the development of biological probes and sensors due to its ability to interact with biomolecules.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Imidazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The imidazole and thiazole rings can interact with various biological targets, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

2-(Imidazol-1-yl)thiazole-4-boronic acid can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring also have comparable chemical and biological properties.

    Boronic acids: Other boronic acid derivatives can form similar covalent interactions with nucleophiles and are used in various applications.

The uniqueness of this compound lies in its combination of imidazole, thiazole, and boronic acid functionalities, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C6H6BN3O2S

Molecular Weight

195.01 g/mol

IUPAC Name

(2-imidazol-1-yl-1,3-thiazol-4-yl)boronic acid

InChI

InChI=1S/C6H6BN3O2S/c11-7(12)5-3-13-6(9-5)10-2-1-8-4-10/h1-4,11-12H

InChI Key

OTGYJZCFLFVYBS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CSC(=N1)N2C=CN=C2)(O)O

Origin of Product

United States

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